
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring two ethoxy and formyl-substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester typically involves the esterification of butanedioic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Butanedioic acid, bis(2-carboxy-4-formylphenyl) ester.
Reduction: Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester.
Substitution: Butanedioic acid, bis(2-substituted-4-formylphenyl) ester.
Applications De Recherche Scientifique
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Mécanisme D'action
The mechanism of action of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is largely dependent on its reactive formyl and ester groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can form Schiff bases with amines, while the ester groups can undergo hydrolysis to release butanedioic acid and the corresponding phenol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, bis(2-methoxy-4-formylphenyl) ester
- Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester
- Butanedioic acid, bis(2-ethoxy-4-carboxyphenyl) ester
Uniqueness
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is unique due to the presence of both ethoxy and formyl groups on the phenyl rings. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
881994-37-2 |
|---|---|
Formule moléculaire |
C22H22O8 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
bis(2-ethoxy-4-formylphenyl) butanedioate |
InChI |
InChI=1S/C22H22O8/c1-3-27-19-11-15(13-23)5-7-17(19)29-21(25)9-10-22(26)30-18-8-6-16(14-24)12-20(18)28-4-2/h5-8,11-14H,3-4,9-10H2,1-2H3 |
Clé InChI |
GTDHHIQBJQKFGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=O)OC(=O)CCC(=O)OC2=C(C=C(C=C2)C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
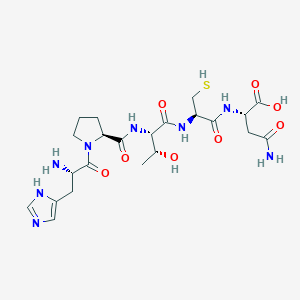
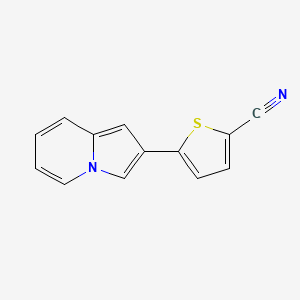
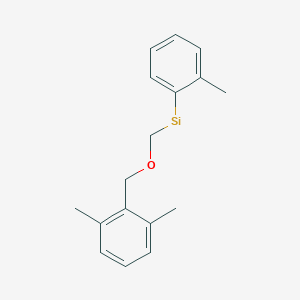
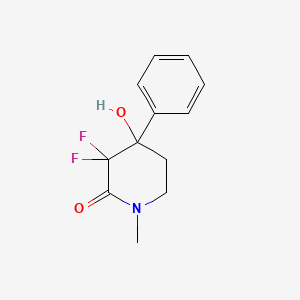

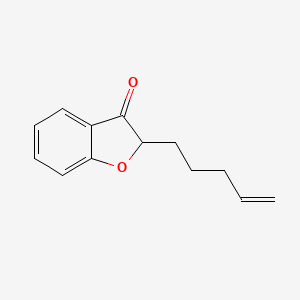
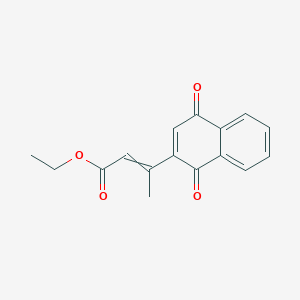
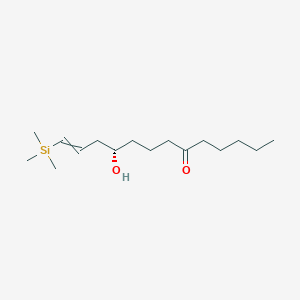
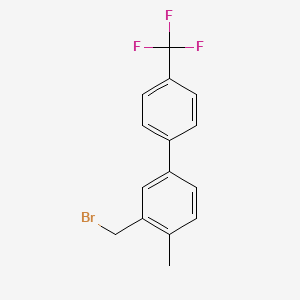
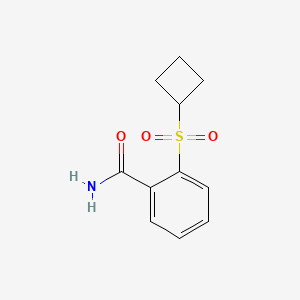
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
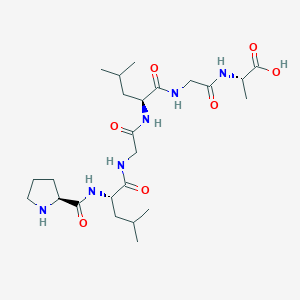
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
